
(3-Chlorophenyl)(cyclopentyl)methanamine
Übersicht
Beschreibung
(3-Chlorophenyl)(cyclopentyl)methanamine is a chemical compound with the CAS Number: 1855-39-6 . It has a molecular weight of 209.72 . The IUPAC name for this compound is (3-chlorophenyl) (cyclopentyl)methanamine . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for (3-Chlorophenyl)(cyclopentyl)methanamine is 1S/C12H16ClN/c13-11-7-3-6-10 (8-11)12 (14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
(3-Chlorophenyl)(cyclopentyl)methanamine is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Investigations The compound (3-Chlorophenyl)(cyclopentyl)methanamine, while not directly mentioned, shares structural similarities with compounds studied for their crystal structure, theoretical investigations, and potential as inhibitors in cancer research. For example, research on similar chlorophenyl compounds has explored their crystal packing features, supramolecular interactions, and quantum chemical calculations to evaluate their potential as cancer inhibitors (Kamaraj et al., 2021).
Anticonvulsant Activity Compounds with structural features similar to (3-Chlorophenyl)(cyclopentyl)methanamine have been synthesized and screened for anticonvulsant activity. Studies have identified several compounds exhibiting significant seizures protection, highlighting the potential of such structures in developing new anticonvulsant agents (Pandey & Srivastava, 2011).
Catalytic Activity in Polymerisation The reactivity of similar compounds in catalytic processes, particularly in the polymerization of methyl methacrylate (MMA), has been investigated. Research demonstrates the efficiency of certain cyclopentyl-containing complexes in producing polymers, suggesting applications in materials science and engineering (Sung-Hoon Kim et al., 2014).
Luminophore for Fluorescence Microscopy Chloromethylpyridyl compounds, structurally related to (3-Chlorophenyl)(cyclopentyl)methanamine, have been developed as thiol-reactive luminophores for fluorescence microscopy, specifically targeting mitochondria. This application demonstrates the compound's potential in biological imaging and cellular studies (Amoroso et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-cyclopentylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJRXBJSWYOURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(cyclopentyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1465352.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1465353.png)
![Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate](/img/no-structure.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1465357.png)
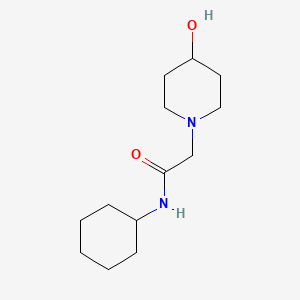

![2-[2-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1465368.png)
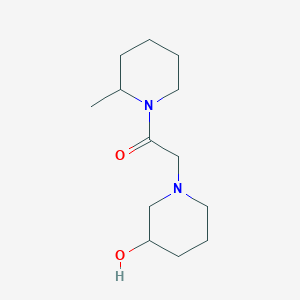
![{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1465371.png)
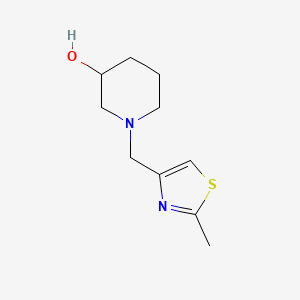
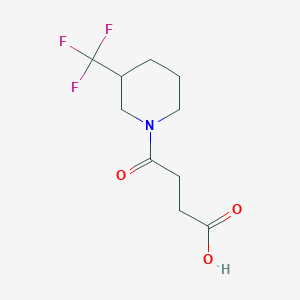
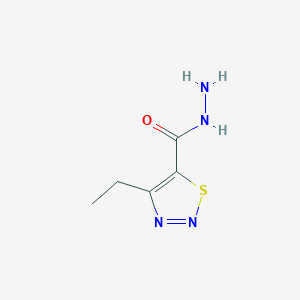
![1-[(2-Ethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B1465375.png)